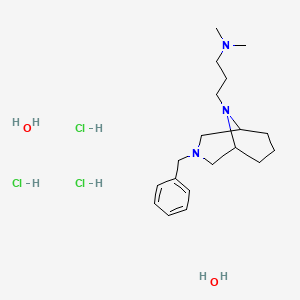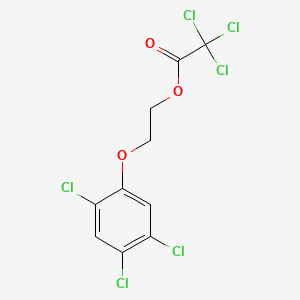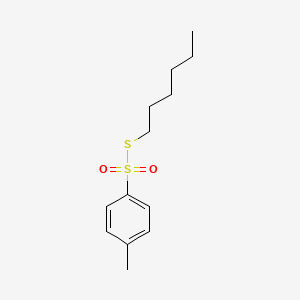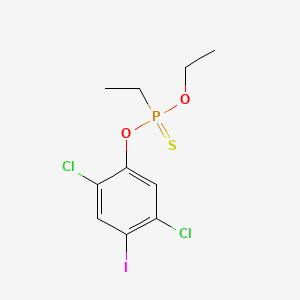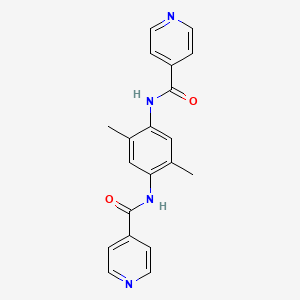
N,N'-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide: is an organic compound with the molecular formula C20H18N4O2 It is a derivative of isonicotinamide and features a phenylene core substituted with two methyl groups and two isonicotinamide moieties
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dimethyl-1,4-phenylenediamine and isonicotinoyl chloride hydrochloride.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the amide groups are replaced by other functional groups.
科学研究应用
Chemistry:
Ligand Synthesis: N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide is used as a ligand in coordination chemistry to form metal complexes.
Polymer Science: It serves as a monomer or cross-linking agent in the synthesis of functional polymers.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry:
作用机制
The mechanism of action of N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π interactions. These interactions facilitate the formation of stable complexes and materials with desired properties .
相似化合物的比较
N,N’-(1,4-Phenylene)diisonicotinamide: Similar structure but without the methyl groups, leading to different physical and chemical properties.
N,N’-Bis(4-pyridylformamide)-1,4-benzenediamine: Another derivative with different substituents on the phenylene core.
Uniqueness:
N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide is unique due to the presence of methyl groups, which influence its steric and electronic properties, making it suitable for specific applications in material science and medicinal chemistry .
属性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[2,5-dimethyl-4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-18(24-20(26)16-5-9-22-10-6-16)14(2)12-17(13)23-19(25)15-3-7-21-8-4-15/h3-12H,1-2H3,(H,23,25)(H,24,26) |
InChI 键 |
DRJUZBOVBDMERL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


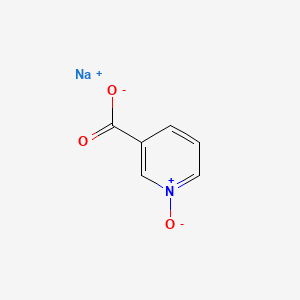
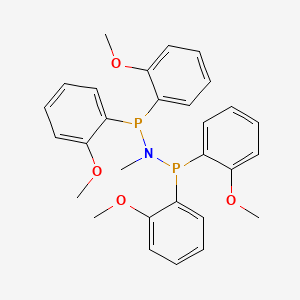

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
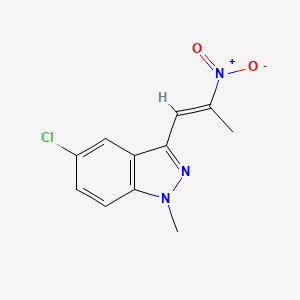
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

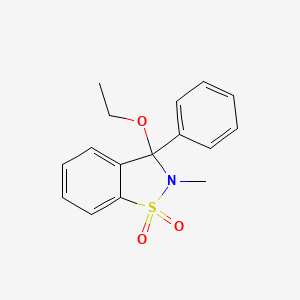
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
